Regioselective Nucleophilic Attack at the 2-Position in 2,3,5,6-Tetrafluoro-4-iodopyridine
Nucleophiles, including hydroxide and methoxide ions, exclusively attack the 2-position of 2,3,5,6-tetrafluoro-4-iodopyridine, leaving the 4-iodo substituent intact. This contrasts with nucleophilic attack on pentafluoropyridine, which occurs at the 4-position, and on 2,3,5,6-tetrafluoro-4-bromopyridine, where a mixture of 2- and 4-substitution is observed [1]. The exclusive 2-substitution yields the corresponding 2-substituted trifluoro-4-iodopyridines [1].
| Evidence Dimension | Regioselectivity of Nucleophilic Attack |
|---|---|
| Target Compound Data | 100% substitution at the 2-position |
| Comparator Or Baseline | Pentafluoropyridine (100% at 4-position); 2,3,5,6-Tetrafluoro-4-bromopyridine (mixture of 2- and 4-position) |
| Quantified Difference | Reversal of regioselectivity from 4- to 2-position; complete regiocontrol vs. mixture |
| Conditions | Reaction with hydroxide or methoxide ions in aqueous or alcoholic solution |
Why This Matters
This ensures precise, predictable functionalization in multi-step syntheses, avoiding complex separations.
- [1] Banks, R. E.; Haszeldine, R. N.; Phillips, E.; Young, I. M. Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. J. Chem. Soc. C 1967, 2091-2095. View Source
